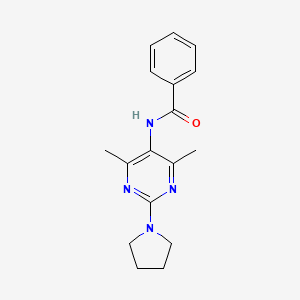

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

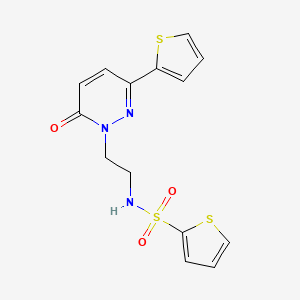

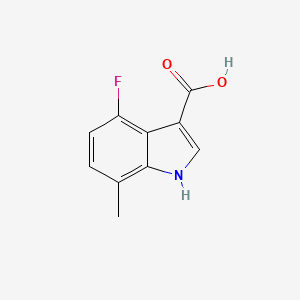

“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine and its derivatives have been proven to have various biological activities, making them a popular choice for medicinal chemists .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “this compound” are not available in the current data.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, often show significant pharmacological activity . They have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The mode of action of pyrrolidine derivatives often involves binding to their target proteins in a specific manner . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to affect various biochemical pathways due to their ability to inhibit a wide range of enzymes . These enzymes are involved in numerous biochemical pathways, and their inhibition can lead to significant downstream effects.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been reported to have antioxidative and antibacterial properties . They have also been described to have effects on the cell cycle .

Action Environment

It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide as a research tool is its selectivity for mGluR5. This allows researchers to study the specific role of this receptor in various physiological and pathological processes without affecting other receptors or signaling pathways. This compound is also highly potent, allowing for the use of low concentrations in experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor modulation over time. Additionally, this compound can be toxic at higher concentrations, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide and mGluR5. One area of interest is the development of more selective and potent positive allosteric modulators of mGluR5 that can be used as potential therapeutics for various neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluR5 in synaptic plasticity and learning and memory, as well as its potential role in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of more advanced imaging techniques and animal models can help to further elucidate the function of mGluR5 in the brain and its potential as a therapeutic target.

Métodos De Síntesis

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide involves a multi-step process that starts with the reaction of 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and 4-fluorobenzaldehyde to yield the final product, this compound. The purity of this compound can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Aplicaciones Científicas De Investigación

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide has been extensively studied for its potential use as a research tool in neuroscience and drug discovery. As a positive allosteric modulator of mGluR5, this compound can enhance the activity of this receptor and thereby facilitate the study of its role in various physiological and pathological processes. For example, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and drug addiction. This compound has also been used to investigate the role of mGluR5 in synaptic plasticity, long-term potentiation, and long-term depression.

Propiedades

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-12-15(20-16(22)14-8-4-3-5-9-14)13(2)19-17(18-12)21-10-6-7-11-21/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYUBTSXRPCRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)

![N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2917164.png)

![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)

![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)